![molecular formula C18H15N7OS B294692 4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether](/img/structure/B294692.png)
4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it a valuable tool in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether is not fully understood. However, it is believed that this compound reacts with reactive oxygen species to form a fluorescent product. The fluorescence emission is proportional to the concentration of reactive oxygen species present in the sample.
Biochemical and Physiological Effects:
4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether has no known biochemical or physiological effects on living organisms. However, it has been shown to be a valuable tool in laboratory experiments for the detection of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether in laboratory experiments is its high sensitivity and selectivity for reactive oxygen species. This compound is also easy to synthesize and has a long shelf life. However, its main limitation is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other reactive species. Another direction is the synthesis of new compounds using 4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether as a building block for potential applications in various fields. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether is a complex process that involves several steps. The synthesis process involves the reaction of 1H-1,2,3-benzotriazole-1-carboxamidine with 3-mercapto-5-phenyl-1,2,4-triazole in the presence of a catalyst to form 3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The resulting product is then reacted with phenyl ethyl ether in the presence of a base to form 4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether.
Wissenschaftliche Forschungsanwendungen
4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether has several potential applications in scientific research. This compound is widely used as a fluorescent probe for the detection of reactive oxygen species in cells. It is also used as a photosensitizer for photodynamic therapy and as a ligand in metal ion detection. Additionally, this compound has been used as a building block in the synthesis of other compounds with potential applications in various fields.
Eigenschaften
Molekularformel |
C18H15N7OS |
---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
3-(benzotriazol-1-ylmethyl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15N7OS/c1-2-26-13-9-7-12(8-10-13)17-22-25-16(20-21-18(25)27-17)11-24-15-6-4-3-5-14(15)19-23-24/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
JFQXFTGUFGFDTK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.